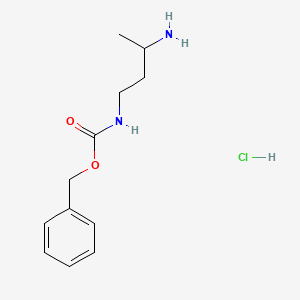

1-n-Cbz-butane-1,3-diamine hcl

Description

Contextual Significance of Protected Diamines in Advanced Chemical Synthesis

Diamines, organic compounds containing two amine functional groups, are fundamental building blocks in the synthesis of a vast array of chemical entities. However, the presence of two nucleophilic and basic amine groups within the same molecule presents a significant challenge in multi-step syntheses. Unchecked, these groups can react non-selectively with a wide range of reagents, leading to a mixture of undesired products, low yields, and complex purification procedures.

To overcome this, chemists employ a strategy known as "protection," where one or more of the amine groups are temporarily converted into a less reactive form. numberanalytics.com This is achieved by introducing a "protecting group," which can be later removed to regenerate the original amine functionality. The Carbobenzyloxy (Cbz) group is a classic and widely used amine protecting group. numberanalytics.comtotal-synthesis.com Introduced by reacting an amine with benzyl (B1604629) chloroformate, the Cbz group forms a carbamate (B1207046) that is stable under a variety of reaction conditions, yet can be selectively removed when desired. total-synthesis.com

The use of a mono-protected diamine, such as 1-n-Cbz-butane-1,3-diamine, is particularly strategic. It allows for the selective reaction at the unprotected amine, enabling the construction of complex molecules in a controlled, stepwise manner. This approach is crucial in fields like peptide synthesis and the creation of pharmaceutical intermediates, where precise control over the sequence of bond formation is essential for achieving the desired molecular architecture and biological activity. numberanalytics.com

Strategic Importance of Butane-1,3-diamine Scaffolds in Modern Molecular Design

The butane-1,3-diamine structural motif is a key component in a variety of biologically active molecules and serves as a versatile scaffold in medicinal chemistry. ontosight.ai The 1,3-relationship of the two amine groups provides a specific spatial arrangement that can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors. ontosight.ai

This scaffold is found in a range of compounds with potential therapeutic applications. For instance, derivatives of 1,3-diamines have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai The ability of the diamine to engage in multiple hydrogen bonding interactions is often a key feature of its biological activity.

Furthermore, the butane-1,3-diamine scaffold offers opportunities for creating structural diversity. The presence of two distinct amine groups allows for the introduction of different substituents, leading to the generation of libraries of related compounds for structure-activity relationship (SAR) studies. This is a fundamental practice in drug discovery, aimed at optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. The synthesis of such analogs often relies on the availability of selectively protected diamine building blocks. nih.gov

Overview of Current and Emerging Research Trajectories for 1-n-Cbz-butane-1,3-diamine hydrochloride

Current research involving 1-n-Cbz-butane-1,3-diamine hydrochloride and related structures focuses on its application as a key intermediate in the synthesis of novel compounds with potential therapeutic value. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction media. smolecule.com

One area of active investigation is the development of new synthetic methodologies that utilize this and similar protected diamines. For example, research into novel catalytic systems for C-N bond formation, such as rhodium-catalyzed coupling reactions, often employs Cbz-protected amines. organic-chemistry.org These methods aim to provide more efficient and environmentally friendly routes to complex amines and amides. organic-chemistry.org

Moreover, the butane-1,3-diamine scaffold is being incorporated into more complex molecular frameworks. For example, it can be used in the synthesis of triamine-containing structures that have shown promise as antibiotic potentiators, agents that can enhance the efficacy of existing antibiotics against resistant bacteria. nih.gov The ability to selectively modify the different amine groups of the protected diamine is critical in these multi-step synthetic endeavors.

The strategic application of 1-n-Cbz-butane-1,3-diamine hydrochloride is also evident in the synthesis of chiral molecules. Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral diamines are valuable ligands and building blocks in this context.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl N-(3-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSPLVWNFAKVRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 N Cbz Butane 1,3 Diamine Hydrochloride and Its Derivatives

Chemo- and Regioselective Amine Protection Strategies for Butane-1,3-diamineosi.lvacs.orgrtu.lvorganic-chemistry.orgmdpi.comnih.gov

The selective protection of one amino group in the presence of another within the same molecule is a fundamental challenge in organic synthesis. For an asymmetrical molecule like butane-1,3-diamine, which contains two primary but electronically and sterically distinct amino groups, achieving high chemo- and regioselectivity is essential for its use as a synthetic intermediate.

Carbobenzyloxy (Cbz) Group Installation Techniques and Optimizationosi.lvacs.orgrtu.lvacs.orgnumberanalytics.com

The Carbobenzyloxy (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its clean removal via catalytic hydrogenation. masterorganicchemistry.com The standard method for installing a Cbz group involves the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. numberanalytics.com

Optimization of this reaction for a diamine like butane-1,3-diamine focuses on achieving mono-protection at the more reactive or less sterically hindered amine, which is typically the C-1 position. Key parameters for optimization include:

Reagent Stoichiometry: Using a slight excess of the amine relative to benzyl chloroformate can favor mono-acylation.

Temperature Control: Low temperatures are often necessary to control the high reactivity of benzyl chloroformate and prevent side reactions or double protection. smolecule.com

Base Selection: The choice of base is critical. Mild bases are preferred to minimize side reactions. numberanalytics.com

Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential to monitor the reaction's progress and ensure the desired mono-protected product is maximized. numberanalytics.com

Recent advancements have explored the use of heterogeneous catalysts to streamline the process. For instance, catalysts like Amberlyst-15 have been shown to effectively catalyze Cbz protection under solvent-free conditions, allowing for rapid reaction times and eliminating the need for aqueous workup. researchgate.net

Differential Protection Approaches for Asymmetric Diamine Derivatizationosi.lvorganic-chemistry.orgmdpi.comnih.gov

To synthesize complex molecules, it is often necessary to protect the two amino groups of a diamine with different, orthogonally-removable groups. Orthogonal protection allows for the selective deprotection and subsequent functionalization of one amine while the other remains protected. nih.gov

Common orthogonal protecting group pairs for diamines include:

Cbz and Boc (tert-butoxycarbonyl): The Cbz group is removed by hydrogenation, while the Boc group is labile to acid. masterorganicchemistry.com

Cbz and Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is removed under basic conditions (e.g., with piperidine), offering another layer of selectivity. nih.govmasterorganicchemistry.com

A typical strategy for the differential protection of butane-1,3-diamine would involve the initial mono-protection with one group (e.g., Cbz), followed by purification of the mono-protected intermediate. The remaining free amine is then protected with a second, orthogonal group (e.g., Boc). Microwave-assisted protocols have been shown to significantly reduce reaction times for such protection steps. nih.gov Another advanced technique involves the in situ, reversible protection of primary amines using carbon dioxide at atmospheric pressure, which can help differentiate between primary and secondary amines or alcohol functionalities in competitive reactions. mdpi.com

Solvent and Catalyst Effects on Selective Protection Outcomesorganic-chemistry.org

The choice of solvent and catalyst can profoundly influence the outcome of selective protection reactions. organic-chemistry.orgmdpi.com The solvent can affect the reactivity of the amine and the protecting agent, thereby altering the regioselectivity. For example, in the context of amine reactions with CO2, the solvent determines the nature of the protected species formed, with carbamic acid being the primary product in DMSO, while amidinium carbamates form in acetonitrile (B52724) with a strong base. mdpi.com

For N-alkoxycarbonylation reactions (such as Boc protection, with principles applicable to Cbz protection), various catalytic systems have been developed to enhance chemoselectivity for mono-protection of diamines.

| Catalyst System | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Ionic Liquids (e.g., 1-alkyl-3-methylimidazolium cation) | Not specified | Excellent chemoselectivity; catalyst activates di-tert-butyl dicarbonate. | organic-chemistry.org |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP (acts as both solvent and catalyst) | Simple, efficient, avoids side reactions, recyclable catalyst. | organic-chemistry.org |

| Iodine (catalytic amount) | Solvent-free, ambient temperature | Efficient, practical, and occurs under mild conditions. | organic-chemistry.org |

| Mesoporous SBA-15 | Solvent-free, room temperature | Heterogeneous catalyst, easy to separate, reusable, high yields. | bohrium.com |

These examples demonstrate a clear trend towards developing more sustainable and efficient catalytic methods that offer high selectivity while minimizing waste and simplifying product purification.

Enantioselective Synthesis of Chiral 1-n-Cbz-butane-1,3-diamine hydrochloride and Analogsnih.govresearchgate.netunivpancasila.ac.idacs.org

The carbon at the 3-position of butane-1,3-diamine is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). For applications in pharmaceuticals and as chiral ligands, obtaining this compound in an enantiomerically pure form is critical.

Asymmetric Synthetic Routes to Chiral 1,3-Diamines and their Protected Formsosi.lvacs.orgacs.org

Several powerful asymmetric strategies have been developed to access chiral 1,3-diamines. These methods establish the crucial stereocenter with a high degree of enantiomeric purity.

Diastereoselective Reduction of N-tert-Butanesulfinylketimines: This method utilizes the chiral auxiliary tert-butanesulfinamide (Ellman's auxiliary). The auxiliary is condensed with a suitable ketone precursor to form an N-sulfinylketimine. Subsequent diastereoselective reduction of the C=N bond establishes the new stereocenter with high control, dictated by the existing chirality of the sulfinyl group. The auxiliary can then be cleaved under acidic conditions (e.g., HCl in dioxane) to yield the chiral diamine hydrochloride. osi.lvacs.org This approach has proven effective for preparing a variety of chiral, nonracemic 1,3-diamines. acs.org

Rhodium-Catalyzed Asymmetric Arylation: This strategy involves the asymmetric 1,2-addition of arylboronic acids to cyclic N-sulfonyl imines, catalyzed by a chiral rhodium/sulfur-olefin complex. This reaction produces highly optically active sulfamides (95–99% enantiomeric excess), which can be readily transformed into a diverse array of valuable chiral 1,3-diamines. acs.org

Asymmetric Double Mannich Reaction: A dinuclear palladium complex has been designed to catalyze a double Mannich reaction between N-Boc-imines and malononitrile. d-nb.info This process smoothly generates chiral 1,3-diamines in high yields and with excellent diastereo- and enantioselectivity (e.g., 99% ee). d-nb.info

Stereocontrol Strategies in the Synthesis of Chiral Butane-1,3-diamine Scaffoldsosi.lvacs.orgrtu.lvacs.org

The success of the synthetic routes described above hinges on effective stereocontrol. This is achieved through different mechanistic principles depending on the chosen strategy.

Auxiliary-Controlled Stereoselection: In the synthesis involving N-tert-butanesulfinylketimines, the chiral sulfinyl group directs the hydride reducing agent to one face of the imine double bond. osi.lvacs.org The stereochemical outcome is often correlated with the E/Z geometry of the starting imine, suggesting the involvement of a cyclic transition state during the reduction step. osi.lv The chiral auxiliary is then cleaved to reveal the enantiopure amine.

Catalyst-Controlled Stereoselection: In metal-catalyzed reactions, a chiral ligand bound to the metal center creates a chiral environment around the active site. In the rhodium-catalyzed arylation, the chiral sulfur-olefin ligand dictates the facial selectivity of the nucleophilic attack of the arylboronic acid on the imine. acs.org Similarly, in the asymmetric double Mannich reaction, the phosphoiminoBINOL ligand on the dinuclear palladium catalyst controls the stereochemical course of both additions. d-nb.info Asymmetric hydrogenation of prochiral imines is another powerful catalyst-controlled method and represents one of the most direct approaches to preparing α-chiral amines. nih.govacs.org

| Strategy | Source of Chirality | Typical Precursors | Key Features | Reference |

|---|---|---|---|---|

| Diastereoselective Reduction | Chiral Auxiliary (e.g., tert-butanesulfinamide) | Diaryl N-tert-butanesulfinylketimines | Highly diastereoselective reduction; auxiliary is cleaved post-reaction. | osi.lvacs.org |

| Catalytic Asymmetric Arylation | Chiral Catalyst (Rh/sulfur-olefin complex) | Cyclic N-sulfonyl imines, arylboronic acids | Access to highly enantioenriched products (95-99% ee). | acs.org |

| Catalytic Asymmetric Mannich Reaction | Chiral Catalyst (Dinuclear Pd complex) | N-Boc-imines, malononitrile | High yield and enantioselectivity (up to 99% ee) via double addition. | d-nb.info |

| Catalytic Asymmetric Hydrogenation | Chiral Catalyst (e.g., Ir or Ru complexes) | Prochiral imines, enamines | Direct, efficient, and industrially scalable method. | nih.govacs.org |

These strategies provide a robust toolbox for chemists to synthesize 1-n-Cbz-butane-1,3-diamine hydrochloride and its analogs with precise control over both regiochemistry and stereochemistry, enabling their use in advanced applications.

Deracemization and Resolution Methods for Chiral Diamine Intermediates

The production of enantiomerically pure chiral diamines from racemic mixtures is a fundamental challenge in chemical synthesis. Deracemization and resolution are two primary strategies to achieve this separation. Deracemization is an advanced process that converts a racemic mixture into a single, pure enantiomer, potentially achieving a theoretical yield of 100%. researchgate.net

One innovative approach is crystallization-induced deracemization (CID) . This method involves the racemization of the unwanted enantiomer in solution while the desired enantiomer selectively crystallizes. For instance, a method has been developed for atropisomeric biaryls using a copper catalyst with a bidentate diamine ligand, which accelerates the racemization of one enantiomer in solution, allowing the other to form a cocrystal with a chiral ammonium (B1175870) salt and be isolated. nih.gov

Classical chemical resolution remains a widely used and industrially favored technique. nih.gov This method involves reacting the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com After separation, the desired enantiomer of the diamine is recovered by removing the resolving agent. nih.gov

Commonly used resolving agents include derivatives of tartaric acid. google.com However, research has expanded to include other agents to improve efficiency and yield. For example, xylaric acid has been successfully used as a substitute for tartaric acid in the resolution of (±)-cyclohexane-1,2-diamine, providing both enantiomers in good yield and high optical purity. researchgate.net

Table 1: Comparison of Chiral Resolution and Deracemization Methods

| Method | Principle | Advantages | Common Applications/Examples |

|---|---|---|---|

| Classical Chemical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Industrially scalable, well-established technique. | Resolution of amines using tartaric acid or its derivatives. google.com |

| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enriched. | High selectivity is possible. | Resolution of primary and secondary amines using chiral hydroxamic acid-derived reagents. google.com |

| Crystallization-Induced Deracemization (CID) | Combination of selective crystallization of one enantiomer with in-situ racemization of the other. | Theoretical yield of 100% for the desired enantiomer. | Accessing chiral biaryls from racemates using a copper catalyst and a chiral ammonium salt. nih.gov |

| Enzymatic Deracemization | Use of enantiocomplementary enzymes to convert a racemate into a single enantiomer. acs.org | High selectivity and mild reaction conditions. | One-pot deracemization of chiral amines using ω-transaminases. acs.orgacs.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov | Analytical and preparative scale separations are possible for a wide range of compounds. | Separation of racemic diamine intermediates on Pirkle-type columns. researchgate.net |

Biocatalytic methods also present powerful deracemization strategies. A chemoenzymatic cascade using an ω-transaminase and a nickel-based nanocatalyst has been developed to invert the isomeric configuration of a racemic amine mixture. acs.org Similarly, a one-pot system using enantiocomplementary ω-transaminases can convert various racemic chiral amines into single enantiomers with high yields and excellent enantiopurity (>99% ee). acs.org

Green Chemistry Approaches in 1-n-Cbz-butane-1,3-diamine hydrochloride Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to reduce environmental impact and improve sustainability. These approaches focus on using less hazardous materials, increasing reaction efficiency, and minimizing waste.

Biocatalytic Pathways for Diamine Functionalization and Protection

Biocatalysis utilizes enzymes to perform chemical transformations, offering significant advantages in selectivity and sustainability over traditional chemical methods. mdpi.com Enzymatic reactions are typically conducted in aqueous solutions under mild conditions, often avoiding the need for protecting groups, which simplifies synthetic routes and reduces waste. rsc.org

A significant challenge in the synthesis of derivatives of symmetrical diamines is achieving selective mono-functionalization, which often requires multi-step protection and deprotection strategies, resulting in poor atom economy. acs.orgresearchgate.net A breakthrough in this area is the use of a truncated carboxylic acid reductase (CAR) from Mycobacterium marinum. mdpi.com This enzyme has been shown to catalyze selective amide bond formation, enabling the direct monoacylation of symmetrical diamines under aqueous conditions. acs.org This biocatalytic method circumvents the need for protection-deprotection steps and has been successfully applied to the synthesis of various pharmaceutically relevant amides. rsc.orgresearchgate.net

Furthermore, directed evolution of enzymes like P411 heme proteins allows for novel biocatalytic reactions, such as the intermolecular amidation of C-H bonds. nih.gov This enables the conversion of simple aromatic compounds into valuable chiral amides with high enantioselectivity and yield, providing a direct functionalization pathway that is not readily achievable with conventional chemistry. nih.govacsgcipr.org The use of enzymes for orthogonal protection of diamines is another valuable tool, allowing for the creation of versatile chiral building blocks for medicinal chemistry. entrechem.com

Flow Chemistry and Continuous Processing in Diamine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. cinz.nz These benefits include superior control over reaction parameters (temperature, pressure, and time), enhanced safety, and improved scalability. d-nb.inforesearchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, often leading to higher yields and selectivities. cinz.nz

Continuous flow processes have been developed for the synthesis of chiral diamines. A two-step, metal-free process for producing chiral 1,2-diamino derivatives has been demonstrated, involving an enantioselective organocatalytic reduction of nitroenamines in a flow reactor. thieme.ded-nb.info This method achieves high enantioselectivity (>90% ee) and can be scaled up from microreactors to mesoreactors without significant loss of performance. d-nb.info

Telescoped synthesis, where multiple reaction steps are combined into a single continuous flow process without isolating intermediates, further enhances efficiency. A telescoped synthesis of vicinal diamines has been reported that involves the electrochemical generation of aziridines followed by in-flow ring-opening with nitrogen nucleophiles, directly producing the diamine products. uva.nl The acetylation of diamines, a common functionalization step, has also been adapted to continuous flow, allowing for selective mono-acetylation in a biphasic system, which can be optimized by varying flow rates and reactor types. d-nb.inforesearchgate.net Industrial-scale continuous processes for producing diamines like tetramethylethylenediamine have also been patented, highlighting the commercial viability of this technology. google.com

Table 2: Flow Chemistry Parameters for Diamine Synthesis

| Reaction Type | Reactor | Key Parameters | Advantages | Reference |

|---|---|---|---|---|

| Chiral 1,2-Diamine Synthesis | Microreactor (10 µL) & Mesoreactor (0.5 mL) | Residence Time: 2.5 min, Temperature: 60 °C, Catalyst: Organocatalyst | High enantioselectivity (up to 97% ee), scalable, metal-free. | d-nb.info |

| Vicinal Diamine Synthesis (Telescoped) | Electrochemical Microreactor & Coil Reactor | Electrochemical aziridination followed by nucleophilic ring-opening. | Bypasses isolation of unstable intermediates, streamlined process. | uva.nl |

| Diamine Acetylation | Tubular Reactor & Continuous Stirred-Tank Reactors (CSTRs) | Residence Time, Stoichiometry, Mixing Speed | Precise control over mono-selectivity, rapid optimization. | d-nb.info |

| Tetramethylethylenediamine Synthesis | Industrial Continuous Reactor | Temperature: 130-200 °C, Pressure: 80-120 bar | Continuous production, recycling of unreacted materials. | google.com |

Atom Economy and Environmental Impact Assessments of Synthetic Routes

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Routes with high atom economy minimize waste generation. The environmental impact of a chemical process is often quantified using metrics like the E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product. mdpi.com

The synthesis of diamines and their derivatives provides clear examples of these principles. For instance, the hydroamination of allyl amines to produce 1,2-diamines is an attractive route due to its 100% atom economy, as all atoms from the starting materials are incorporated into the product. nih.gov In contrast, traditional methods for synthesizing mono-protected diamines often involve protection/deprotection sequences, which inherently have low atom economy and generate significant waste. acs.org The biocatalytic monoacylation of diamines discussed earlier represents a greener alternative by avoiding these steps. acs.orgresearchgate.net

Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are also inherently atom-economical. researchgate.net The Ritter reaction, for example, can be used to construct amides with high atom economy and bond-forming efficiency. researchgate.net

Chemical Transformations and Reactivity Profiles of 1 N Cbz Butane 1,3 Diamine Hydrochloride

Selective Deprotection Strategies of the Cbz Group

Catalytic hydrogenolysis is a widely employed and generally mild method for the deprotection of Cbz-protected amines. masterorganicchemistry.comhighfine.com This method involves the cleavage of the carbon-oxygen bond in the carbamate (B1207046) functionality, facilitated by a metal catalyst and a hydrogen source.

The reaction proceeds via a two-step mechanism. taylorfrancis.com Initially, the benzyloxy group of the Cbz-protected amine undergoes hydrogenolysis, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate then readily decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.com

A variety of catalysts and hydrogen sources can be utilized for this transformation. Palladium on activated carbon (Pd/C) is the most common catalyst, often used in conjunction with hydrogen gas (H₂). masterorganicchemistry.commasterorganicchemistry.com Other hydrogen donors, such as ammonium (B1175870) formate (B1220265) or formic acid, can also be employed in a process known as transfer hydrogenolysis. highfine.comresearchgate.net The choice of solvent can influence the reaction efficiency, with alcohols like methanol (B129727) or ethanol (B145695) being common. acs.orgrsc.org

Table 1: Conditions for Catalytic Hydrogenolysis of Cbz-Protected Amines

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference(s) |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ | Methanol | Room Temperature | 1 atm | rsc.org |

| Pd/C | H₂ | - | High Temperature | High Pressure | acs.org |

| 10% Pd/C | Ammonium Formate | Micellar Medium | Room Temperature | - | researchgate.net |

| Pd/C | Niobic Acid-on-Carbon | Methanol | Room Temperature | H₂ atmosphere | acs.org |

| 10% Pd/C | Formic Acid | Isopropanol (B130326)/Water | - | - | nih.gov |

While catalytic hydrogenolysis is prevalent, non-reductive methods provide valuable alternatives, particularly when other functional groups in the molecule are sensitive to reduction.

Acid-Mediated Deprotection: Strong acids can cleave the Cbz group. total-synthesis.com For instance, treatment with hydrogen bromide (HBr) in acetic acid is an effective method. highfine.com The mechanism involves protonation of the carbamate, followed by nucleophilic attack by the bromide ion. total-synthesis.com More recently, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups at room temperature. organic-chemistry.org Trimethylsilyl iodide (TMSI) is another Lewis acid that can be used for this purpose. researchgate.net

Nucleophile-Mediated Deprotection: Certain nucleophiles can also effect the removal of the Cbz group. A method utilizing 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide (DMA) at 75 °C has been developed. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This approach is advantageous for substrates with functionalities that are incompatible with standard hydrogenolysis or strong acid conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Table 2: Non-Reductive Deprotection Methods for Cbz-Protected Amines

| Reagent(s) | Solvent | Conditions | Reference(s) |

|---|---|---|---|

| HBr | Acetic Acid | - | highfine.com |

| AlCl₃ | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room Temperature | organic-chemistry.org |

| Trimethylsilyl iodide (TMSI) | - | - | researchgate.net |

| 2-Mercaptoethanol, Potassium Phosphate | N,N-dimethylacetamide (DMA) | 75 °C | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

Derivatization at the Free Amine Position(s)

The presence of a free primary amine at the C3 position of 1-n-Cbz-butane-1,3-diamine allows for a wide range of derivatization reactions, enabling the synthesis of diverse molecular architectures.

The nucleophilic primary amine readily participates in reactions with various electrophilic reagents to form stable amide and sulfonamide linkages.

Acylation: The free amine can be acylated using acid chlorides, anhydrides, or activated esters in the presence of a base to neutralize the acid byproduct. This fundamental transformation is crucial for building more complex molecules. The use of N-acylbenzotriazoles has been reported as an efficient method for the monoacylation of diamines. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is analogous to acylation and provides another avenue for modifying the properties of the parent molecule.

Amide Bond Formation: The primary amine can be coupled with carboxylic acids using standard peptide coupling reagents. For instance, N-Cbz-protected amino acids can be reacted with amines in the presence of methanesulfonyl chloride and N-methylimidazole to form amide bonds without significant racemization. organic-chemistry.org Enzymatic methods, such as using Candida antarctica lipase (B570770) B, also offer a green alternative for amide bond formation. semanticscholar.org

The primary amine can be converted to secondary or tertiary amines through alkylation or reductive amination.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Mono-N-alkylation of carbamate-protected amino acids has been achieved using methyl iodide and silver oxide. monash.edu

Reductive Amination: A more controlled method for generating secondary amines is reductive amination. This two-step, one-pot process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (STAB). nih.gov An unprecedented direct reductive amination of Cbz-protected amines with aldehydes has been achieved using a Re₂O₇ catalyst and silanes as the hydride source. researchgate.net

The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are important in medicinal chemistry and materials science.

Urea Formation: The addition of the amine to an isocyanate is typically a rapid and high-yielding reaction. nih.gov Isocyanates can be generated in situ from Cbz-protected amines using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then react with another amine to form unsymmetrical ureas. researchgate.netorganic-chemistry.org Lanthanum triflate has also been shown to catalyze the direct conversion of N-Cbz protected amines into nonsymmetrical ureas. organic-chemistry.org Alternatively, N,N'-carbonyldiimidazole (CDI) is a safer solid reagent that can be used to form ureas from amines. nih.govnih.gov

Thiourea Formation: Similarly, thioureas are readily prepared by reacting the amine with an isothiocyanate. mdpi.commdpi.com A common method for preparing isothiocyanates from mono-N-protected chiral diamines involves the use of a CS₂/trimethylamine/tosyl chloride combination. mdpi.com Another approach involves the simple condensation of amines with carbon disulfide in an aqueous medium. researchgate.netorganic-chemistry.org

Table 3: Reagents for Urea and Thiourea Formation

| Derivative | Reagent(s) | Key Features | Reference(s) |

|---|---|---|---|

| Urea | Isocyanate | Rapid and high-yielding reaction. | nih.gov |

| Urea | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, Amine | In situ generation of isocyanate from Cbz-amine. | researchgate.netorganic-chemistry.org |

| Urea | Lanthanum triflate, Amine | Catalytic conversion of Cbz-amine. | organic-chemistry.org |

| Urea | N,N'-Carbonyldiimidazole (CDI), Amine | Safer alternative to phosgene. | nih.govnih.gov |

| Thiourea | Isothiocyanate | Straightforward synthesis. | mdpi.commdpi.com |

| Thiourea | Carbon Disulfide, Trimethylamine, Tosyl Chloride | Forms isothiocyanate from protected diamine. | mdpi.com |

| Thiourea | Carbon Disulfide | Condensation with amine in aqueous medium. | researchgate.netorganic-chemistry.org |

Cyclization Reactions Utilizing the Diamine Scaffold

The presence of two nucleophilic nitrogen atoms at positions 1 and 3 makes 1-n-Cbz-butane-1,3-diamine a valuable precursor for the synthesis of various heterocyclic systems. The differential protection, with a free primary amine and a Cbz-protected secondary amine, allows for selective reactions and the stepwise construction of cyclic architectures.

Synthesis of Nitrogen-Containing Heterocyclic Ring Systems

The condensation of 1,3-diamines with dicarbonyl compounds or their equivalents is a classical and effective method for constructing seven-membered heterocyclic rings, such as 1,5-diazepines. For instance, the reaction of a 1,3-diamine with β-diketones or α,β-unsaturated carbonyl compounds can yield substituted benzodiazepine (B76468) derivatives, which are significant motifs in medicinal chemistry. mdpi.comrsc.orgresearchgate.net The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular aza-Michael addition and cyclization. rsc.org Various catalysts, including heteropolyacids and 2,4,6-trichloro-1,3,5-triazine (TCT), have been employed to facilitate these condensations under mild conditions, accommodating a range of functional groups. mdpi.comnih.gov

The general scheme for the synthesis of a 1,5-diazepine ring from a 1,3-diamine and a β-dicarbonyl compound is a well-established synthetic route. This method can be applied to 1-n-Cbz-butane-1,3-diamine, where the free primary amine would initiate the reaction.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| o-Phenylenediamine | Enolizable Ketones | 2,4,6-Trichloro-1,3,5-triazine (TCT) | 1,5-Benzodiazepine | mdpi.com |

| o-Phenylenediamine | Chalcone | Sulfamic acid / Solvent-free | Benzo[b] Current time information in Bangalore, IN.researchgate.netdiazepine | researchgate.net |

| Aromatic Diamines | Aldehydes | Heteropolyacids (HPAs) / Reflux | 1,5-Benzodiazepine | nih.gov |

| Iodobenzene / Alkyne | o-Phenylenediamine | Pd-catalyst, then Cp2TiCl2 | Benzo[b] Current time information in Bangalore, IN.researchgate.netdiazepine | rsc.org |

Furthermore, intramolecular C-H amination can lead to the formation of strained heterocyclic systems. For example, rhodium-catalyzed C-H insertion reactions of substrates containing sulfamate (B1201201) esters are known to produce six-membered ring heterocyclic products, which can then be converted to 1,3-diamines. nih.gov A similar strategy could be envisioned for the Cbz-protected diamine, potentially leading to novel heterocyclic scaffolds.

Macrocyclization Chemistry and Supramolecular Assembly

The bifunctional nature of 1-n-Cbz-butane-1,3-diamine hydrochloride makes it an attractive building block for macrocyclization and the construction of supramolecular assemblies. nih.govchinesechemsoc.org Macrocyclization reactions often rely on high-dilution principles to favor intramolecular cyclization over intermolecular polymerization. However, modern techniques like catalyst-transfer polymerization can achieve macrocyclization at higher concentrations. ndl.go.jp

Diamine units are fundamental in creating complex topological structures like molecular knots and links, where the diamine acts as a linker between larger coordinating units. researchgate.net The specific geometry and flexibility of the butane-1,3-diamine backbone can influence the formation and stability of the resulting macrocycle. For example, spontaneous [2+2] macrocyclization has been observed in reactions between specific dialdehydes and diamines, driven by the formation of stable cyclic aminal structures. csic.es

The formation of supramolecular gels can also be achieved through the self-assembly of building blocks containing diamine functionalities. mdpi.com The reaction of diamines with isocyanates, for instance, forms urea moieties that drive gel formation through intermolecular hydrogen bonding. mdpi.com The Cbz group in the title compound could participate in π-stacking interactions, further stabilizing such supramolecular structures.

Backbone Functionalization and Stereoinduction through C-H Activation

Direct functionalization of C(sp³)–H bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized substrates. chinesechemsoc.orgrsc.org For 1-n-Cbz-butane-1,3-diamine, this approach offers a route to introduce new functional groups directly onto the butane (B89635) chain, with the potential for high regio- and stereoselectivity.

Stereoselective Introduction of Functional Groups onto the Butane Chain

The direct, catalyst-controlled functionalization of unactivated C(sp³)–H bonds is a significant challenge. Dirhodium catalysts have shown remarkable capability in mediating such transformations. researchgate.net The regioselectivity of these reactions is often governed by a combination of steric and electronic factors, and can be tuned by the choice of catalyst ligand.

For an N-protected amine like 1-n-Cbz-butane-1,3-diamine, C-H functionalization can be directed by the existing nitrogen-containing groups. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to the 3-position of proline derivatives using an aminoquinoline directing group, affording cis-2,3-disubstituted products with high stereospecificity. acs.org Comparative studies have indicated that N-Cbz protected heterocycles can be more reactive than their N-Boc counterparts in certain C-H activation scenarios. researchgate.net This suggests that the Cbz group in the title compound could be compatible with, or even beneficial for, directed C-H functionalization reactions.

| Substrate Type | Reaction | Catalyst System | Key Feature | Ref. |

| N-Cbz Proline Amide | C(sp³)–H Arylation | Pd(OAc)₂, AgOAc | Stereospecific formation of cis-2,3-disubstituted pyrrolidine | acs.org |

| Aliphatic Amides | β-Methylene C–H Arylation | Pd(II) / APAQ ligand | Enantioselective arylation of β-methylene C-H bonds | nih.gov |

| N-Acyl THIQ | Oxidative C(sp³)–H Functionalization | DDQ (metal-free) | Functionalization at C(1) with various nucleophiles | frontiersin.org |

C-H Amination and Related Methodologies

C-H amination represents a highly efficient method for installing nitrogen-containing functional groups. researchgate.net This transformation can be achieved both intramolecularly and intermolecularly using various transition-metal catalysts. Rhodium and manganese complexes have proven particularly effective for C-H amination of sulfamate esters, even at unactivated primary C-H bonds. nih.govnih.gov

A powerful strategy for synthesizing 1,2- and 1,3-diamines involves the rhodium-catalyzed C-H insertion of hydroxylamine-derived sulfamate esters to form cyclic intermediates, which are then reductively cleaved. nih.govresearchgate.netacs.org This two-step protocol allows for the creation of differentially protected diamines with high chemo- and diastereoselectivity. nih.govacs.org More recently, a silver-catalyzed protocol for intramolecular amination of C-H bonds using sulfamates has been developed, which can lead to cyclic sulfamates that are precursors to 1,3-diamines after protection and ring-opening. rsc.org

The Cbz protecting group is generally compatible with various C-H amination conditions. acs.orgnih.govnsf.gov For example, intermolecular allylic C-H amination using a heterobimetallic Pd/Cr system proceeds efficiently with substrates containing Cbz-protected amines. nih.gov This demonstrates the feasibility of applying C-H amination methodologies to the butane backbone of 1-n-Cbz-butane-1,3-diamine to introduce additional nitrogen functionalities.

| Reaction Type | Nitrogen Source | Catalyst System | Substrate Scope | Ref. |

| Intramolecular C-H Insertion | N-Alkylsulfamides | [Rh₂(esp)₂] | Forms cyclic sulfamides, precursors to 1,3-diamines | nih.gov |

| Intramolecular C-H Amination | Sulfamate Esters | Mn(tBuPc) | Aminates primary, secondary, and tertiary C-H bonds | nih.gov |

| Intermolecular Allylic C-H Amination | N-Tosyl Carbamate | Pd(OAc)₂ / (salen)Cr(III)Cl | Tolerates Cbz-protected amines | nih.gov |

| Intermolecular C-H Amination | Primary Carbamates | NHC-Selenium (metal-free) | Incorporates Cbz, Alloc, and Teoc groups | nsf.gov |

| Intramolecular C-H Amination | Sulfamates | Silver-based catalyst | Forms cyclic sulfamates, precursors to 1,3-functionalized products | rsc.org |

Strategic Applications of 1 N Cbz Butane 1,3 Diamine Hydrochloride As a Synthetic Building Block

Role in the Construction of Complex Molecular Architectures

The butane-1,3-diamine scaffold, readily accessible from its Cbz-protected hydrochloride form, is a privileged motif in the synthesis of intricate molecules, ranging from natural products to diverse compound libraries for drug discovery. researchgate.netresearchgate.net Its utility stems from the defined stereochemistry and the differential reactivity of its two amine functionalities, which can be exploited to build complex structures with high precision.

The 1,3-diamine motif is a crucial component in numerous natural products and biologically active molecules. researchgate.net Synthetic chemists utilize chiral building blocks like 1-n-Cbz-butane-1,3-diamine hydrochloride to construct the core structures of these complex targets. The process typically involves the deprotection of the Cbz group to liberate the free diamine, which then participates in key bond-forming reactions.

For instance, the synthesis of alkaloids and other nitrogen-containing natural products often relies on the stereocontrolled introduction of amine groups. The butane-1,3-diamine unit can serve as a linchpin in assembling cyclic and acyclic systems. One common strategy involves using the diamine to form heterocyclic rings, such as piperidines or pyrimidines, which are common cores in many natural product families. The synthesis of sparteine (B1682161) analogues, for example, has been approached using chiral diamine precursors. researchgate.netmdpi.com Similarly, the total synthesis of perylenequinone natural products, which are potent protein kinase C inhibitors, has involved asymmetric couplings mediated by chiral diamine ligands. nih.gov

The general strategy often follows these steps:

Selective Deprotection: The Cbz group is removed under specific conditions (e.g., hydrogenolysis) to free the primary amine.

Core Construction: The liberated diamine is reacted with other fragments to build the central scaffold of the target molecule. This can involve cyclization reactions, cross-coupling, or multi-component reactions.

Further Elaboration: The resulting intermediate is then further functionalized to complete the synthesis of the natural product or its analog.

The use of this building block provides a direct route to installing the necessary 1,3-diamine fragment with the correct stereochemistry, significantly streamlining the synthetic pathway.

In medicinal chemistry and preclinical research, the generation of molecular diversity is paramount for the discovery of new therapeutic agents. Scaffold hopping, a strategy used to identify structurally novel compounds with similar biological activity to a known lead, relies on the availability of versatile building blocks. uniroma1.itresearchgate.net 1-n-Cbz-butane-1,3-diamine hydrochloride is an excellent starting point for creating diverse libraries of compounds based on the 1,3-diamine scaffold. researchgate.netrsc.org

Researchers can leverage the butane-1,3-diamine core to synthesize a wide array of derivatives by modifying the amino groups with different substituents. This approach allows for the systematic exploration of the chemical space around a pharmacophore, which can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. uniroma1.it For example, the diamine scaffold is found in various classes of compounds investigated for biological activity, including Janus kinase (JAK) inhibitors, where scaffold-hopping from a known chemical series led to novel, selective agents. researchgate.net The imidazole (B134444) scaffold, another key structure in medicinal chemistry, can be constructed using 1,3-diamine components. rsc.org

The generation of these libraries often involves parallel synthesis techniques where the diamine building block is reacted with a collection of different reagents (e.g., aldehydes, carboxylic acids, sulfonyl chlorides) to produce a large number of distinct products.

Table 4.1.2: Examples of Scaffolds Derived from 1,3-Diamine Building Blocks

| Scaffold Class | Synthetic Approach | Potential Application Area | Reference |

|---|---|---|---|

| Pyridine-annulated Purines | Building block strategy involving construction of fused rings | Anticancer Agents | rsc.org |

| Pyrrolo[1,2-b]pyridazine | Rational design and substituent modification | JAK Inhibitors | researchgate.net |

| Imidazoles | Reaction with enones catalyzed by metals | Functional Materials, Catalysis | rsc.org |

| Chiral Piperidines | Organocatalytic intramolecular aza-Michael addition | Alkaloid Synthesis | mdpi.com |

Utility in Asymmetric Catalysis and Chiral Ligand Design

The chiral nature of the butane-1,3-diamine scaffold makes it a highly sought-after platform for the development of chiral ligands and organocatalysts. These catalysts are instrumental in controlling the stereochemical outcome of chemical reactions, enabling the synthesis of single-enantiomer products, which is crucial in the pharmaceutical industry.

The two nitrogen atoms of the butane-1,3-diamine scaffold can coordinate to a metal center, forming a stable chelate ring. By attaching various substituents to the amine groups or the carbon backbone, chemists can fine-tune the steric and electronic properties of the resulting ligand. This modularity allows for the creation of "privileged ligands" that are effective for a wide range of metal-catalyzed asymmetric transformations.

The synthesis of these ligands often starts with 1-n-Cbz-butane-1,3-diamine hydrochloride. The Cbz group can be removed, and the resulting primary and secondary amines can be derivatized. For example, reaction with aldehydes or ketones followed by reduction leads to N-alkylated diamines. researchgate.net Alternatively, reaction with acid chlorides or other electrophiles can introduce amide, sulfonamide, or phosphine (B1218219) groups.

Several classes of ligands based on 1,3-diamines have been developed:

Diamine Ligands: Simple N-alkylated or N-arylated 1,3-diamines are used directly as ligands for metals like copper, rhodium, and nickel. nih.govacs.orgacs.org

Thiourea (B124793) and Squaramide Catalysts: The diamine can be functionalized to create bifunctional organocatalysts bearing a thiourea or squaramide moiety, which can activate substrates through hydrogen bonding. researchgate.net

Bifunctional Catalysts: Ligands have been designed where the 1,3-diamine unit acts as a Lewis base, while another part of the molecule (e.g., a BINOL group) acts as a Brønsted acid. scispace.com

Ligands and organocatalysts derived from the butane-1,3-diamine scaffold have been successfully applied in a multitude of enantioselective reactions. scu.edu.cn In organocatalysis, the diamine itself can catalyze reactions by forming chiral enamine or iminium ion intermediates with carbonyl compounds. researchgate.netnii.ac.jp

Key applications include:

Michael Additions: Nickel(II)-diamine complexes have been shown to catalyze the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes with high yields and enantioselectivities. acs.org Similarly, bifunctional thiourea catalysts derived from 1,3-diamines are effective in the addition of dicarbonyl compounds to nitro-olefins. researchgate.net

Henry (Nitroaldol) Reaction: Copper-catalyzed asymmetric Henry reactions between aldehydes and nitromethane (B149229) have been successfully carried out using chiral 1,3-diamine ligands, affording β-nitroalcohols in excellent yields and enantioselectivities. nih.gov

Mannich Reactions: 1,3-diamine derivatives, in the presence of an acid co-catalyst, have been used to promote asymmetric Mannich reactions of ketones, demonstrating high regio- and enantioselectivity. nii.ac.jpnih.gov

Alkylation of Aldehydes: Chiral 1,3-diamine ligands have been used in the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with significant enantiomeric excess. researchgate.net

Asymmetric Arylation: Rhodium complexes with chiral sulfur-olefin ligands have been used for the asymmetric 1,2-addition of arylboronic acids to cyclic imines, providing a pathway to highly enantioenriched 1,3-diamines. acs.org

Table 4.2.2: Performance of Butane-1,3-diamine-derived Catalysts in Enantioselective Reactions

| Reaction Type | Catalyst/Ligand System | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Henry Reaction | Cu(OAc)₂ / Chiral 1,3-Diamine | Benzaldehyde, Nitromethane | up to 98% | up to 91% | nih.gov |

| Michael Addition | Ni(II)-Diamine Complex | 1,3-Dicarbonyls, Nitroalkenes | Good | High | acs.org |

| Alkylation | Chiral 1,3-Diamine / Diethylzinc | Benzaldehyde | - | up to 72% (86:14 er) | researchgate.net |

| aza-Morita-Baylis-Hillman | BINOL-1,3-Propanediamine | N-tosyl aldimines, MVK | High | up to 82% | scispace.com |

| Mannich Reaction | 1,3-Diamine Derivative / Acid | Ketones, Imines | High | High | nii.ac.jpnih.gov |

Precursor in Materials Science Research

The bifunctional nature of 1,3-diamines makes them excellent monomers for the synthesis of advanced polymers and functional materials. The ability to use a chiral diamine, derived from a precursor like 1-n-Cbz-butane-1,3-diamine hydrochloride, allows for the introduction of chirality into the polymer backbone. This can impart unique chiroptical properties, molecular recognition capabilities, and potential for applications in enantioselective separations or asymmetric catalysis. magtech.com.cn

Key areas of application in materials science include:

Chiral Polyimides: Polyimides are high-performance polymers known for their thermal stability. Incorporating chiral diamines into the polymer backbone can induce the formation of stable secondary structures (e.g., helices). magtech.com.cn These chiral polymers are being investigated for use as chiral stationary phases in chromatography and as alignment layers for liquid crystals.

Polyamides and Polyurethanes: The reaction of diamines with diacyl chlorides or diisocyanates leads to the formation of polyamides and polyurethanes, respectively. Using a chiral diamine like butane-1,3-diamine can create polymers with specific stereochemical structures, influencing their mechanical properties, morphology, and biodegradability.

Polyguanidines: Optically active polyguanidines can be synthesized through the polyaddition reaction of biscarbodiimides with chiral diamines. acs.org These polymers are of interest for their potential applications as chiral catalysts and functional materials due to the unique properties of the guanidinium (B1211019) group. acs.org

Polymer-Supported Catalysts: Chiral diamines can be grafted onto a polymer support, such as polystyrene. researchgate.nettandfonline.com This allows for the creation of heterogeneous catalysts that combine the high selectivity of a molecular catalyst with the practical advantages of easy separation and recyclability. For example, polymer-supported chiral 1,2-diamine/ruthenium complexes have been used for the asymmetric hydrogenation of ketones. researchgate.nettandfonline.com A similar strategy is applicable to the butane-1,3-diamine scaffold.

The synthesis of these materials relies on the high purity and defined stereochemistry of the diamine monomer, underscoring the importance of precursors like 1-n-Cbz-butane-1,3-diamine hydrochloride in advanced materials research.

Polymer and Supramolecular Chemistry Applications (e.g., polyamides, MOFs)

The bifunctional nature of the 1,3-diaminobutane backbone makes it a valuable monomer for step-growth polymerization. After the removal of the N-Cbz protecting group, the resulting free diamine can be reacted with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the non-planar, chiral 1,3-diamine unit into a polymer backbone can disrupt chain packing, potentially increasing solubility and altering the thermal and mechanical properties of the resulting polyamide compared to those made from linear, achiral diamines. sapub.org

Polyamides are synthesized through the condensation reaction of a diamine and a diacid, often via a more reactive diacid chloride. sapub.orgnih.gov The general reaction is as follows:

n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NH-CO-R'-CO-]n + 2n HCl

The introduction of an aliphatic diamine like 1,3-butanediamine (B1605388) into an otherwise aromatic polyamide can increase the flexibility of the polymer chains, which may enhance solubility and processability. sapub.org The chirality of the butane-1,3-diamine unit can impart specific optical properties to the final polymer.

In the realm of supramolecular chemistry, diamines are crucial building blocks for Metal-Organic Frameworks (MOFs). MOFs are crystalline materials wherein metal ions or clusters are linked by organic molecules. Diamine-appended MOFs have shown significant promise for applications such as carbon capture. nih.gov Although direct use of 1-n-Cbz-butane-1,3-diamine hydrochloride in MOF synthesis is unlikely due to the protected amine, its deprotected form could serve as a linker or be appended to other linkers to introduce amine functionalities and chirality into the MOF structure. nih.govmdpi.com This could lead to MOFs with capabilities for enantioselective catalysis or separation.

Table 1: Potential Polymer and Supramolecular Applications

| Application Area | Role of Deprotected 1-n-Cbz-butane-1,3-diamine | Potential Properties/Advantages |

|---|---|---|

| Polyamides | Chiral monomer | Enhanced solubility, modified thermal properties, optical activity. sapub.org |

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker | Introduction of chiral centers for enantioselective applications, amine sites for CO₂ capture or catalysis. nih.gov |

Design of Functional Materials with Embedded Chiral or Amine Moieties

The defining features of 1-n-Cbz-butane-1,3-diamine hydrochloride are its chirality and the two amine groups, one of which is temporarily masked. These features make it an excellent candidate for designing functional materials where such moieties are desired. Chiral amines are critical components in a vast array of natural products, pharmaceuticals, and are used as chiral auxiliaries or building blocks in asymmetric synthesis. acs.orgresearchgate.net

The presence of a stereogenic center in the 1,3-diamine backbone allows it to be used as a chiral building block. This is particularly valuable in the synthesis of:

Chiral Ligands: For use in transition-metal catalysis to produce enantiomerically enriched products. acs.org

Organocatalysts: Chiral diamine derivatives can function as catalysts in their own right for various asymmetric transformations.

Chiral Stationary Phases: For chromatographic separation of enantiomers.

By incorporating this building block into a larger structure, such as a polymer or a surface coating, the chirality can be transferred to the macroscopic material, creating surfaces or matrices capable of chiral recognition.

Contributions to Methodological Development in Synthetic Organic Chemistry

New Reaction Discovery and Optimization

The development of new synthetic methods relies on the availability of versatile and well-defined building blocks. Chiral 1,3-diamines are a key structural motif, and methods for their stereoselective synthesis are an active area of research. researchgate.netacs.org The compound 1-n-Cbz-butane-1,3-diamine hydrochloride serves as a stable, protected precursor to a chiral 1,3-diamine.

Its application in methodology development would primarily be as a starting material or a synthon for creating more complex chiral molecules. For instance, the free amine could be elaborated, followed by deprotection of the Cbz-protected amine and subsequent functionalization, allowing for the differential synthesis of complex diamine derivatives. The development of synthetic routes to important targets, such as natural products or pharmaceuticals containing a 1,3-diamine fragment, could be facilitated by the commercial availability of this building block. researchgate.net

Development of Orthogonal Protection Strategies

The most significant contribution of 1-n-Cbz-butane-1,3-diamine hydrochloride to synthetic methodology lies in its utility for orthogonal protection strategies. In complex, multi-step syntheses, it is often necessary to differentiate between two or more similar functional groups. thieme-connect.de In this molecule, one amine is protected as a carbobenzyloxy (Cbz) group, while the other is protonated as a hydrochloride salt.

The Cbz group is a well-established protecting group for amines, known for its stability under a range of conditions. total-synthesis.comorganic-chemistry.org It is notably stable to both acidic and basic conditions that are often used to remove other common amine protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). thieme-connect.detotal-synthesis.com The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). total-synthesis.comorganic-chemistry.org

This differential stability is the essence of an orthogonal protection strategy. One could, for example, react the free amine of 1-n-Cbz-butane-1,3-diamine with a Boc-anhydride to create a doubly protected diamine. The Boc group could then be selectively removed with acid (e.g., trifluoroacetic acid) to reveal the first amine for further reaction, leaving the Cbz group intact. Subsequently, the Cbz group could be removed by hydrogenation to functionalize the second amine. This ability to unmask one amine while the other remains protected is crucial for the controlled, stepwise synthesis of complex molecules. nih.govthieme-connect.de

Table 2: Orthogonal Deprotection Schemes Involving the Cbz Group

| Protecting Group | Reagents for Removal | Stability of Cbz Group | Orthogonality |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA, HCl) | Stable | Yes. Cbz is stable to acid, allowing selective Boc removal. total-synthesis.com |

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable | Yes. Cbz is stable to base, allowing selective Fmoc removal. |

| Cbz (Carbobenzyloxy) | H₂, Pd/C (Hydrogenolysis) | - | N/A |

This strategic use of orthogonal protecting groups minimizes the number of synthetic steps and avoids the need for protection-deprotection cycles, leading to more efficient and elegant synthetic routes.

Theoretical and Mechanistic Investigations of 1 N Cbz Butane 1,3 Diamine Hydrochloride and Its Derivatives

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties and reactivity of molecules like 1-n-Cbz-butane-1,3-diamine hydrochloride and its derivatives at an atomic level. These theoretical approaches provide insights that complement experimental findings and can guide the design of new synthetic strategies and applications.

Conformational Analysis and Energy Landscapes of Protected Diamines

The biological activity and reactivity of molecules are often dictated by their three-dimensional structure. Conformational analysis of Cbz-protected diamines, such as 1-n-Cbz-butane-1,3-diamine, is crucial for understanding their behavior in different chemical environments. Computational methods can be used to explore the potential energy surface of these molecules, identifying stable conformations and the energy barriers between them.

Table 1: Key Aspects of Conformational Analysis

| Feature | Description | Significance |

| Rotational Barriers | The energy required to rotate around single bonds within the molecule. | Determines the flexibility of the molecule and the accessibility of different conformations. |

| Stable Conformers | Low-energy three-dimensional arrangements of the atoms. | Represents the most likely shapes the molecule will adopt, influencing its interactions. |

| Intramolecular Interactions | Non-covalent interactions within the molecule, such as hydrogen bonding. | Can stabilize certain conformations over others, affecting the overall energy landscape. |

| Solvent Effects | The influence of the surrounding solvent on conformational preferences. | The polarity and nature of the solvent can alter the relative energies of different conformers. |

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods, such as Density Functional Theory (DFT), are employed to calculate properties like orbital energies, charge distributions, and electrostatic potentials. These calculations provide a quantitative basis for predicting how and where a molecule is likely to react.

For Cbz-protected amines, the carbamate (B1207046) group significantly alters the electronic properties of the amine nitrogen. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making the amine less nucleophilic and basic compared to its unprotected form. youtube.com This electronic effect is fundamental to its role as a protecting group.

DFT calculations can be used to predict the outcomes of reactions involving 1-n-Cbz-butane-1,3-diamine. For example, by modeling the frontier molecular orbitals (HOMO and LUMO), one can predict the susceptibility of different parts of the molecule to nucleophilic or electrophilic attack. Such studies have been applied to understand the reactivity of related carbazole-based compounds in applications like dye-sensitized solar cells. bohrium.com

Table 2: Predicted Electronic Properties and Their Implications

| Property | Predicted Implication for 1-n-Cbz-butane-1,3-diamine |

| HOMO/LUMO Energies | The energy gap between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital indicates the chemical reactivity and the energy required for electronic excitation. |

| Atomic Charges | The distribution of partial charges on each atom helps to identify electrophilic (positive) and nucleophilic (negative) sites. The carbonyl carbon of the Cbz group is predicted to be electrophilic. |

| Electrostatic Potential | A map of the electrostatic potential on the molecular surface reveals regions that are attractive to positively or negatively charged species, guiding intermolecular interactions. |

Chiral Recognition Mechanisms and Enantiodiscrimination

Understanding how chiral molecules recognize and interact with each other is fundamental to developing enantioselective processes. Computational modeling can provide detailed insights into the non-covalent interactions that govern chiral recognition.

In the context of 1-n-Cbz-butane-1,3-diamine and its derivatives, computational studies can be used to model the interactions with chiral selectors or catalysts. These models can reveal the specific hydrogen bonds, steric repulsions, and other non-covalent forces that lead to the preferential binding of one enantiomer over the other. Such insights are invaluable for the design of new chiral separation methods and asymmetric catalysts. ethernet.edu.et

For example, research on chiral amine-based surfactants has utilized NMR spectroscopy in oriented media to study enantiodiscrimination. researchgate.net Computational models could complement such experimental data by providing a 3D visualization of the interactions within the chiral liquid crystalline phase. Similarly, the development of catalysts for asymmetric synthesis often relies on computational models to rationalize the observed stereoselectivity. mdpi.com

Reaction Mechanism Elucidation for Transformations Involving the Compound

A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions, improving yields, and controlling stereoselectivity. For transformations involving 1-n-Cbz-butane-1,3-diamine, a combination of computational and experimental techniques can be used to elucidate the step-by-step pathway of a reaction.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry allows for the mapping of the entire reaction pathway, from reactants to products, including the high-energy transition states that are difficult to observe experimentally. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

For reactions involving Cbz-protected amines, such as their deprotection or their use in coupling reactions, transition state analysis can reveal the key bond-forming and bond-breaking events. For instance, in the deprotection of Cbz groups via hydrogenolysis, computational models could elucidate the mechanism of hydrogen addition and subsequent fragmentation. total-synthesis.com Similarly, for reactions where the Cbz-protected diamine acts as a nucleophile, transition state calculations can help to understand the factors controlling regioselectivity and stereoselectivity. acs.org

Table 3: Computational Approaches to Reaction Mechanism Studies

| Technique | Information Gained |

| Transition State Search | Identifies the geometry and energy of the highest point on the reaction coordinate, which determines the activation energy. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Traces the reaction path downhill from the transition state to connect it to the reactants and products, confirming the calculated transition state is correct. |

| Kinetic Isotope Effect (KIE) Calculation | Predicts the change in reaction rate upon isotopic substitution, which can be compared with experimental data to validate a proposed mechanism. |

Spectroscopic and Kinetic Studies for Mechanistic Insights

Experimental techniques such as spectroscopy and kinetics provide crucial data for elucidating reaction mechanisms. These experimental observations can be used to validate or refine the mechanisms proposed by computational studies.

Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations, temperature, and other variables, can provide information about the rate-determining step and the composition of the transition state. For instance, monitoring the progress of a reaction involving 1-n-Cbz-butane-1,3-diamine using techniques like HPLC or NMR can provide the data needed for a detailed kinetic analysis. acs.org

Spectroscopic methods, such as in-situ IR or NMR spectroscopy, can be used to detect and characterize reaction intermediates. The identification of transient species provides direct evidence for a particular reaction pathway. For example, in the study of reactions involving imines, which are structurally related to the protected amine, spectroscopic methods have been used to probe the reaction mechanism. nih.gov

By combining the insights from computational modeling with experimental data from spectroscopic and kinetic studies, a comprehensive and detailed understanding of the reaction mechanisms involving 1-n-Cbz-butane-1,3-diamine and its derivatives can be achieved.

Structure-Reactivity Relationships in 1-n-Cbz-butane-1,3-diamine Derivatives

The chemical behavior and reactivity of 1-n-Cbz-butane-1,3-diamine hydrochloride and its derivatives are fundamentally governed by the interplay of their structural features. The specific placement of the benzyloxycarbonyl (Cbz) protecting group and the nature of the diamine backbone create distinct reactive sites, allowing for selective chemical transformations. Understanding these structure-reactivity relationships is crucial for the strategic design of synthetic pathways involving this compound.

The core of this relationship lies in the differential reactivity of the two amino groups present in the butane-1,3-diamine scaffold. The amine at the 1-position is acylated to form a carbamate, while the amine at the 3-position remains a free primary amine. This fundamental asymmetry is the primary determinant of the molecule's subsequent chemical reactions.

Influence of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is not merely a placeholder; it profoundly influences the reactivity of the nitrogen atom to which it is attached (N1). The Cbz group protects the amine as a carbamate, which is significantly less nucleophilic and less basic than a free amine. total-synthesis.com This deactivation is a result of the resonance stabilization involving the nitrogen lone pair and the adjacent carbonyl group. nih.govacs.org The electron density on the nitrogen atom is delocalized into the carbonyl, making it a weaker nucleophile. acs.orgnih.gov This amide-ester hybrid character makes the Cbz-protected amine stable under a variety of reaction conditions, particularly to bases and many acids. total-synthesis.com

The stability of the carbamate functional group stems from the resonance between the amide and the carboxyl components. nih.gov Theoretical and experimental studies have estimated that the rotational barrier of the C-N bond in carbamates is lower than that in analogous amides, a difference attributed to electronic and steric effects from the additional carboxyl oxygen. nih.govnih.gov This electronic feature effectively renders the N1 position unreactive towards many electrophiles that would readily react with a primary amine.

Differential Reactivity of N1 and N3 Amino Groups

The most significant structure-reactivity characteristic of 1-n-Cbz-butane-1,3-diamine is the pronounced difference in reactivity between the protected amine at the 1-position (N1) and the free primary amine at the 3-position (N3).

N1-Amine (Protected): As a carbamate, this nitrogen is deactivated and generally does not participate in nucleophilic reactions such as alkylation or acylation. Its primary reactivity is associated with the cleavage of the Cbz group itself, typically via catalytic hydrogenolysis. total-synthesis.commissouri.edu

N3-Amine (Free): This is a primary aliphatic amine attached to a secondary carbon. It retains the characteristic nucleophilicity of a primary amine and is the principal site for further functionalization. Reactions such as acylation, alkylation, arylation, and condensation with carbonyl compounds will occur selectively at this position.

Studies on the selective mono-protection of asymmetric aliphatic diamines confirm this reactivity pattern. For instance, in reactions involving diamines like 1,2-propanediamine, which also contains a primary amine on a primary carbon and another on a secondary carbon, electrophilic attack preferentially occurs at the less sterically hindered primary amine. kiku.dk In the case of 1-n-Cbz-butane-1,3-diamine, the N1 position is already blocked, directing all such reactivity towards the N3 position. This selective reactivity is a cornerstone of its utility as a synthetic building block. nih.gov

The table below summarizes the distinct characteristics of the two amino groups.

| Feature | N1-Amino Group | N3-Amino Group |

| Position | C1 | C3 |

| Functional Group | Carbamate (Cbz-protected) | Primary Amine |

| Relative Basicity | Low | Moderate-High |

| Relative Nucleophilicity | Very Low | High |

| Primary Site for | Deprotection (e.g., Hydrogenolysis) | Alkylation, Acylation, Arylation, etc. |

Effects of Substituents in Derivatives

The reactivity of derivatives of 1-n-Cbz-butane-1,3-diamine can be modulated by introducing substituents on the butane (B89635) backbone or on the aromatic ring of the Cbz group.

Substituents on the Butane Backbone: The introduction of alkyl groups on the carbon chain, particularly at positions C2 or C4, can influence the reactivity of the N3 amine primarily through steric hindrance. An alkyl group at C2 or C4 would crowd the N3 amine, potentially decreasing its reaction rate with bulky electrophiles. This principle is observed broadly in amine chemistry, where steric accessibility is a key factor in reaction kinetics. nih.gov

Substituents on the Cbz Aromatic Ring: Modifications to the phenyl ring of the benzyloxycarbonyl group can have subtle electronic effects. Electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) on the phenyl ring primarily alter the stability of the Cbz group itself, particularly its susceptibility to cleavage under various conditions. While these substituents can electronically influence the entire molecule, their effect on the nucleophilicity of the distant N3 amine is generally considered minor compared to steric factors or the direct electronic deactivation by the carbamate linkage.

The following table outlines the expected effects of hypothetical substitutions on the reactivity of derivatives.

| Derivative Structure | Substituent & Position | Expected Effect on N3 Reactivity | Rationale |

| 1-n-Cbz-(2-methyl )-butane-1,3-diamine | Methyl at C2 | Decreased reactivity | Increased steric hindrance around the N3 amine. |

| 1-n-Cbz-(4-methyl )-pentane-1,3-diamine | Methyl at C4 | Slightly decreased reactivity | Minor increase in steric hindrance. |

| 1-n-(4-nitrobenzyloxycarbonyl )-butane-1,3-diamine | Nitro on Cbz Phenyl | Negligible change in N3 nucleophilicity | The electronic effect is primarily on the stability of the protecting group, not the distal amine's reactivity. |

Advanced Analytical Methodologies for Research on 1 N Cbz Butane 1,3 Diamine Hydrochloride

Chromatographic Method Development for High-Resolution Separation and Purity Assessment

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For a chiral molecule like 1-n-Cbz-butane-1,3-diamine hydrochloride, chromatographic methods are essential for both purity assessment and the determination of enantiomeric composition.

Chiral Chromatography for Enantiomeric Excess Determination